Dopexamine hydrochloride
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Overview
Description
Dopexamine hydrochloride is a synthetic analogue of dopamine, primarily used in medical settings to manage heart failure and improve cardiac output following surgery. It functions by stimulating beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2, and inhibiting the neuronal re-uptake of norepinephrine .
Mechanism of Action
Target of Action
Dopexamine hydrochloride is a synthetic catecholamine that primarily targets β2-adrenoceptors and dopamine DA1 and DA2 receptors . It also has some agonist activity at β1-adrenoceptors . These receptors play crucial roles in cardiovascular function, including heart rate and blood pressure regulation.
Mode of Action
This compound interacts with its targets by acting as an agonist , meaning it binds to these receptors and activates them . This activation leads to various physiological changes. For instance, its interaction with β2-adrenoceptors leads to vasodilation, reducing blood pressure . Its interaction with dopamine receptors can increase renal, myocardial, and skeletal muscle blood flow .
Biochemical Pathways
The activation of β2-adrenoceptors and dopamine receptors by this compound affects several biochemical pathways. These include pathways involved in vasodilation and increased blood flow to specific areas like the kidneys, heart, and skeletal muscles . The drug also inhibits the neuronal uptake of norepinephrine, which can enhance the effects of this neurotransmitter .
Pharmacokinetics
This compound is administered by intravenous infusion and is characterized by a rapid onset and short duration of action . The drug’s effects on heart rate, cardiac output, and renal vascular resistance are dose-dependent
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s effects may vary depending on the patient’s specific physiological state, such as their blood volume and blood pressure . Additionally, the drug’s efficacy may be affected by other medications the patient is taking. . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Dopexamine hydrochloride displays dopaminergic and β2-adrenergic agonist activity in isolated cardiac and vascular preparations, and produces a marked inhibition of neuronal catecholamine uptake . It interacts with β2-adrenoceptors, dopamine DA1 and DA2 receptors, and β1-adrenoceptors . The nature of these interactions involves both direct agonist activity and indirect effects through the inhibition of neuronal catecholamine uptake .
Cellular Effects
This compound has been shown to have various effects on cells and cellular processes. It reduces afterload through pronounced arterial vasodilation, increases renal perfusion by selective renal vasodilation, and evokes mild cardiac stimulation through direct and indirect positive inotropism . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves stimulating β2-adrenergic receptors and peripheral dopamine receptor D1 and dopamine receptor D2 . It also inhibits the neuronal re-uptake of norepinephrine . These activities increase cardiac output and increase blood flow to peripheral vascular beds .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the drug has a rapid onset and short duration of action . Its effects are substantially maintained during longer-term administration (≤24 hours) .
Dosage Effects in Animal Models
In animal models, this compound has shown anti-inflammatory effects in a rat endotoxin model without effects on global or regional flow
Metabolic Pathways
It is known that this compound displays dopaminergic and β2-adrenergic agonist activity, suggesting involvement in catecholamine-related metabolic pathways .
Subcellular Localization
Given its interaction with various cell surface receptors, it is likely that it is present in the cell membrane and possibly in the cytoplasm due to its inhibitory action on the neuronal catecholamine uptake mechanism .
Preparation Methods
The synthesis of dopexamine hydrochloride involves several steps, starting from the precursor dopamine. The synthetic route typically includes the protection of hydroxyl groups, followed by alkylation and subsequent deprotection. Industrial production methods focus on optimizing yield and purity while minimizing by-products and ensuring the stability of the compound .
Chemical Reactions Analysis
Dopexamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its catechol structure.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dopexamine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Dopexamine hydrochloride is compared with other catecholamines like dopamine, dobutamine, and norepinephrine. While all these compounds have inotropic effects, this compound is unique in its selective beta-2 adrenergic receptor stimulation and peripheral dopamine receptor activity. This makes it particularly effective in reducing afterload and increasing renal perfusion .
Similar compounds include:
Dopamine: A precursor to norepinephrine and epinephrine, used to treat hemodynamic imbalances.
Dobutamine: A synthetic catecholamine with strong beta-1 adrenergic activity, used in heart failure management.
Norepinephrine: A neurotransmitter and hormone used to treat low blood pressure and heart failure.
Properties
CAS No. |
86484-91-5 |
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Molecular Formula |
C22H33ClN2O2 |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C22H32N2O2.ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;1H |
InChI Key |
CJECLYLIFZQBMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl |
Key on ui other cas no. |
86484-91-5 |
Related CAS |
86197-47-9 (Parent) |
Synonyms |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride; Dopacard; Dopexamine Dihydrochloride; FPL 60278AR; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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